molecular formula C12H10N4O2 B11516594 4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione

4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione

Cat. No.: B11516594
M. Wt: 242.23 g/mol
InChI Key: HKGXDXJMXZTGQE-UHFFFAOYSA-N
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Description

4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione is a heterocyclic compound that features a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4,9-dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities and exhibit diverse biological activities.

    Phthalazine Derivatives: These compounds also feature fused ring systems and are studied for their pharmacological properties.

Uniqueness

4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

1,6-dimethyl-3,8-dihydropyridazino[4,5-g]phthalazine-4,9-dione

InChI

InChI=1S/C12H10N4O2/c1-5-7-3-10-8(6(2)14-16-12(10)18)4-9(7)11(17)15-13-5/h3-4H,1-2H3,(H,15,17)(H,16,18)

InChI Key

HKGXDXJMXZTGQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=CC3=C(C=C12)C(=O)NN=C3C

Origin of Product

United States

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